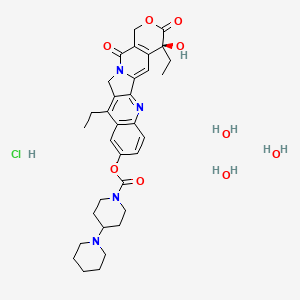

IRINOTECAN HYDROCHLORIDE Trihydrate

Overview

Description

Irinotecan hydrochloride trihydrate, also known as CPT 11, is a compound within the camptothecin family . It is an inhibitor of Topo I (topoisomerase I) involved in cellular DNA replication and transcription . As a Topo I inhibitor, Irinotecan inhibits the religation step of the enzyme’s normal action, inducing single-stranded DNA breaks . It is an antineoplastic enzyme inhibitor primarily used in the treatment of colorectal cancer .

Synthesis Analysis

The synthesis of Irinotecan involves several steps. One method involves the use of hydrogen chloride and water in ethanol at 75 - 80°C . The mixture is heated until all components dissolve, then cooled to 65°C and seed crystals are added .Molecular Structure Analysis

The molecular formula of this compound is C33H41ClN4O7 . More detailed structural information can be found in databases like ChemSpider and PubChem .Chemical Reactions Analysis

Irinotecan undergoes a shift of the 355/368 nm-peak at very low pH (0.2) to 400 nm . This shift establishes a linear relationship between absorbance at 400 nm and irinotecan concentration in dilutions of an irinotecan solution for injection .Physical And Chemical Properties Analysis

This compound has a molecular weight of 641.2 g/mol . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors . The exact mass and monoisotopic mass are 640.2663774 g/mol . The topological polar surface area is 114 Ų .In Vivo

Irinotecan hydrochloride trihydrate is used in a number of scientific research applications in vivo, including studies of its antitumor activity, its ability to inhibit topoisomerase I, and its effects on apoptosis. It has also been used to study the pharmacokinetics and pharmacodynamics of the drug, as well as its metabolism and distribution in animals.

In Vitro

Irinotecan hydrochloride trihydrate has also been used in a number of scientific research applications in vitro, including studies of its ability to inhibit topoisomerase I, its effects on cell cycle progression, and its cytotoxicity. It has also been used to study its effects on cell proliferation and apoptosis, as well as its metabolism and distribution in cell cultures.

Mechanism of Action

Target of Action

Irinotecan Hydrochloride Trihydrate, also known as Irinotecan Hcl Trihydrate, primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that arises during the unwinding of the DNA double helix .

Biochemical Pathways

Upon administration, Irinotecan is converted into its active metabolite, SN-38, by a carboxylesterase-converting enzyme primarily in the liver and gastrointestinal tract . The formation of the topoisomerase I-DNA complex prevents the religation of the DNA strands, inducing single-stranded DNA breaks . These breaks are then converted into double-stranded breaks during DNA replication, which can lead to cell death .

Pharmacokinetics

Irinotecan undergoes metabolism in the liver, where it is converted into its active metabolite, SN-38 . The drug and its metabolites are primarily excreted via the bile duct and kidneys . The elimination half-life of Irinotecan is approximately 6 to 12 hours .

Action Environment

The action of Irinotecan can be influenced by various environmental factors. For instance, the conversion of Irinotecan into its active metabolite, SN-38, is primarily carried out in the liver and gastrointestinal tract . Therefore, the function of these organs can significantly impact the efficacy of the drug. Additionally, genetic variations, such as the presence of two copies of the UGT1A1*28 gene variant, can increase the risk of side effects .

Biological Activity

Irinotecan hydrochloride trihydrate has been found to have a number of biological activities, including antitumor activity, inhibition of topoisomerase I, and effects on cell cycle progression, cell proliferation, and apoptosis. It has also been found to have cytotoxic activity against a number of cancer cell lines.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects, including inhibition of topoisomerase I, induction of apoptosis, and inhibition of cell cycle progression. It has also been found to have anti-angiogenic and anti-metastatic effects, as well as immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Irinotecan hydrochloride trihydrate has a number of advantages and limitations when used in laboratory experiments. The advantages include its availability, low cost, and ease of use. The limitations include its instability in aqueous solutions, its inactivation by light, and its potential to induce DNA damage.

Future Directions

The future of irinotecan hydrochloride trihydrate research is promising, as the drug has a number of potential applications. These include the development of novel formulations and delivery systems, the exploration of new therapeutic targets, and the investigation of its mechanism of action in more detail. Additionally, further research is needed to explore the pharmacokinetics and pharmacodynamics of the drug, as well as its potential toxicity and side effects. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs for the treatment of cancer.

Safety and Hazards

Irinotecan hydrochloride trihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Irinotecan Hydrochloride Trihydrate is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both this compound and SN-38 inhibit DNA topoisomerase I , acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands .

Cellular Effects

This compound and its active metabolite SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . In glioma models, this compound decreases the number of tumor vessels and decreases expression of VEGF and HIF-1α, inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature for at least two weeks .

Metabolic Pathways

Upon administration, this compound is converted primarily in the liver into its active metabolite, SN-38, by carboxylesterase . Both this compound and SN-38 inhibit DNA topoisomerase I .

Transport and Distribution

It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .

Subcellular Localization

It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .

properties

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2/t33-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEAIHJJLUAXIQ-JDRGBKBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45ClN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929485 | |

| Record name | Irinotecan hydrochloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136572-09-3 | |

| Record name | Irinotecan hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136572093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irinotecan hydrochloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester, hydrochloride, hydrate (1:1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRINOTECAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/042LAQ1IIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

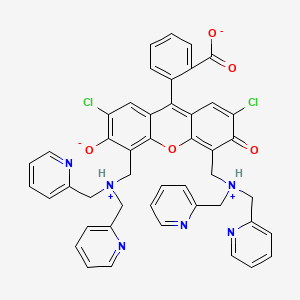

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)